Ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a pyrrole ring, a boronic ester group, and an ethyl ester group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a boronic acid or ester.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, forming boronic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The boronic ester group can participate in substitution reactions, especially in Suzuki-Miyaura cross-coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various biaryl compounds, depending on the coupling partner.
Scientific Research Applications
Ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: Employed in the development of fluorescent probes and sensors due to its boronic ester group, which can interact with diols and other biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate primarily involves its role as a boronic ester. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Uniqueness
Ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a pyrrole ring and an ethyl ester group. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the synthesis of complex molecules.
Properties
Molecular Formula |
C14H22BNO4 |
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Molecular Weight |
279.14 g/mol |
IUPAC Name |
ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H22BNO4/c1-7-18-12(17)11-8-10(9-16(11)6)15-19-13(2,3)14(4,5)20-15/h8-9H,7H2,1-6H3 |
InChI Key |
JVWNBDKGBGIUGN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC)C |
Origin of Product |
United States |
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